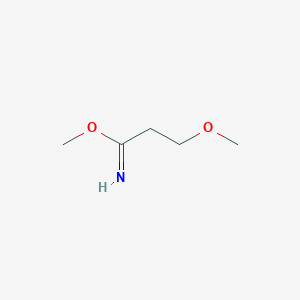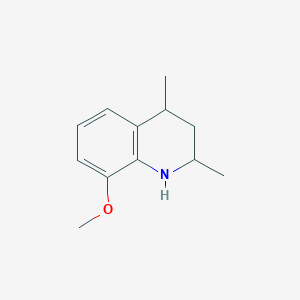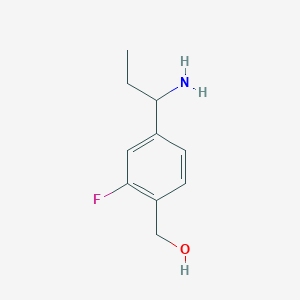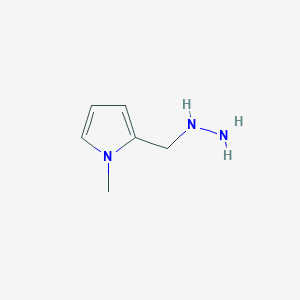
(S)-4-(tert-Butoxycarbonyl)-2-methylmorpholine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-(tert-Butoxycarbonyl)-2-methylmorpholine-2-carboxylic acid is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(tert-Butoxycarbonyl)-2-methylmorpholine-2-carboxylic acid typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired Boc-protected product .
Industrial Production Methods
In an industrial setting, the production of Boc-protected amino acids, including this compound, can be optimized by controlling reaction parameters such as temperature, solvent, and reaction time to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-4-(tert-Butoxycarbonyl)-2-methylmorpholine-2-carboxylic acid undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in organic solvents.
Substitution: Nucleophilic substitution reactions where the Boc-protected amine can react with electrophiles to form new bonds.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrogen chloride (HCl) in ethyl acetate or dioxane.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include the deprotected amine and various substituted derivatives, depending on the electrophile used in the substitution reactions .
Applications De Recherche Scientifique
(S)-4-(tert-Butoxycarbonyl)-2-methylmorpholine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of (S)-4-(tert-Butoxycarbonyl)-2-methylmorpholine-2-carboxylic acid primarily involves its role as a protecting group in organic synthesis. The Boc group stabilizes the amine functionality, preventing unwanted side reactions during subsequent synthetic steps. Upon deprotection, the free amine can participate in various biochemical and chemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Boc-piperidine-4-carboxylate: Similar in structure but with a piperidine ring instead of a morpholine ring.
N-Boc-2,5-dihydro-1H-pyrrole: Contains a pyrrole ring and is used in similar synthetic applications.
N-Boc-propargylamine: Features a propargyl group and is used in click chemistry and other synthetic methodologies.
Uniqueness
(S)-4-(tert-Butoxycarbonyl)-2-methylmorpholine-2-carboxylic acid is unique due to its morpholine ring, which imparts distinct steric and electronic properties compared to other Boc-protected compounds. This uniqueness makes it valuable in specific synthetic applications where the morpholine ring’s properties are advantageous .
Propriétés
Formule moléculaire |
C11H19NO5 |
|---|---|
Poids moléculaire |
245.27 g/mol |
Nom IUPAC |
(2S)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-2-carboxylic acid |
InChI |
InChI=1S/C11H19NO5/c1-10(2,3)17-9(15)12-5-6-16-11(4,7-12)8(13)14/h5-7H2,1-4H3,(H,13,14)/t11-/m0/s1 |
Clé InChI |
SQAMEQQMXRHVTC-NSHDSACASA-N |
SMILES isomérique |
C[C@]1(CN(CCO1)C(=O)OC(C)(C)C)C(=O)O |
SMILES canonique |
CC1(CN(CCO1)C(=O)OC(C)(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



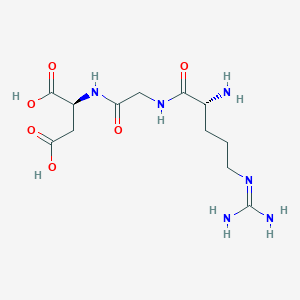
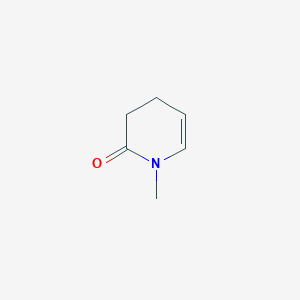
![(5-Methoxybenzo[d]isoxazol-3-yl)methanol](/img/structure/B15223740.png)
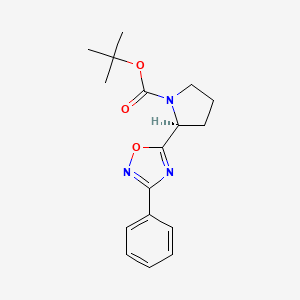
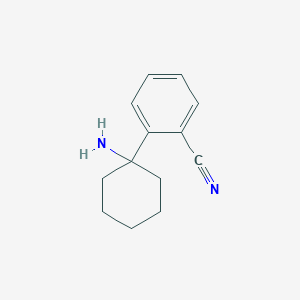
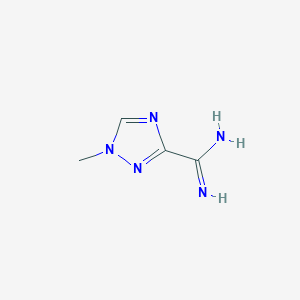
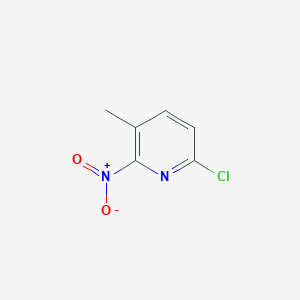
![4-Chloro-7-(trifluoromethyl)imidazo[1,5-a]quinoxaline](/img/structure/B15223760.png)

